N-(2-Pyridylmethyl)glycine Ethyl Ester
Overview
Description
N-(2-Pyridylmethyl)glycine ethyl ester is a compound that can be inferred to have relevance in the synthesis of various heterocyclic and complex organic molecules. While the specific compound is not directly mentioned in the provided papers, the related research indicates a broad interest in the synthesis and application of glycine ethyl ester derivatives in the creation of pharmacologically relevant structures and in the field of organic chemistry.
Synthesis Analysis
The synthesis of related compounds involves various cycloaddition reactions and the use of N-alkylidene glycine esters. For instance, N-benzylidene glycine ethyl ester reacts with fulvenes to give hetero [6+3] cycloaddition adducts, which are precursors to pyrindines . Additionally, N-(diazoacetyl)glycine ethyl ester interacts with phenoxyacetyl chlorides and other reagents to yield various diazo and pyrazoline derivatives . These methods highlight the versatility of glycine ethyl ester derivatives in synthesizing complex organic molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the structure of N-acetyl-2-(1-phenylpyrazol-3-yl)glycine ethyl ester was determined by this method . Similarly, the X-ray crystal structure of N-{para-(ferrocenyl)benzoyl}-L-alanine-glycine ethyl ester provided insights into the conformation of dipeptide esters . These studies demonstrate the importance of structural analysis in understanding the properties and reactivity of glycine ester derivatives.
Chemical Reactions Analysis
Glycine ethyl ester derivatives undergo various chemical reactions, including cycloadditions and coordination with metal ions. The hetero [6+3] cycloaddition of N-benzylidene glycine ethyl ester with fulvenes is a notable example of such reactivity . Moreover, the presence of pyridyl moieties in the structure of some derivatives allows for coordination with metal ions, as seen in the self-assembly of peptide units in the presence of Cu(II) ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycine ethyl ester derivatives are influenced by their molecular structure. For instance, the presence of pyridyl groups can enhance the ability to coordinate with metals , while the incorporation of ferrocenyl groups can impart unique electrochemical properties . The reactivity of these compounds in cycloaddition reactions and their ability to form stable heterocyclic structures are also significant aspects of their chemical behavior .
Scientific Research Applications
Cycloaddition Reactions
N-benzylidene glycine ethyl ester, a compound related to N-(2-Pyridylmethyl)glycine Ethyl Ester, has been utilized in cycloaddition reactions. Specifically, it reacts with fulvenes to produce hetero [6+3] cycloaddition adducts with high stereoselectivity. This process offers an efficient and novel route to [2]pyrindines, expanding the scope of synthetic methodologies in organic chemistry (Hong et al., 2003).
Ozonolysis and Heterocyclic Derivatives Formation
Derivatives of 2-(1,4-cyclohexadienyl)glycine, which are structurally related to N-(2-Pyridylmethyl)glycine Ethyl Ester, have been studied under ozonolysis. This process leads to the cyclization of the free and N-protected esters, forming 2-carbethoxy-3-hydroxy pyrrole derivatives. Further treatment with reagents like hydroxylamine or phenylhydrazine results in the formation of various heterocyclic derivatives of glycine (Zvilichovsky & Gurvich, 1995).
Peptide Nucleic Acid Monomer Synthesis
N-[2-(Fmoc)aminoethyl]glycine esters, closely related to N-(2-Pyridylmethyl)glycine Ethyl Ester, have been synthesized for use in peptide nucleic acid monomer production. This synthesis is crucial for the development of nucleobase acetic acids, which are subsequently coupled to create peptide nucleic acid oligomers. This process highlights the application of glycine ester derivatives in the field of nucleic acid research and biotechnology (Wojciechowski & Hudson, 2008).
Catalysis of Hydrolysis Reactions
In another study, the hydrolysis of glycine ethyl ester is catalyzed by copper(II) complexes. This reaction provides insights into the role of coordinated hydroxide in the copper(II)-catalyzed hydrolysis of amino acid esters, a process of significant interest in catalytic chemistry and enzymology (Hay & You-quan, 1995).
Formation of Pyrrole Derivatives
Glycine ethyl ester derivatives, similar to N-(2-Pyridylmethyl)glycine Ethyl Ester, are used to synthesize various pyrrole derivatives. This process involves condensation reactions and provides a method for creating structurally diverse pyrroles, which are important in pharmaceuticals and materials science. One example is the synthesis of ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate, where the intermolecular hydrogen bonding plays a significant role in the crystal structure (Zeng, 2005).
Polyphosphazene Synthesis
Dipeptides containing glycine ethyl ester, related to N-(2-Pyridylmethyl)glycine Ethyl Ester, have been utilized in the synthesis of polyphosphazenes. These polymers, which have dipeptide side groups, are synthesized via nucleophilic replacement reactions. This application is significant in polymer chemistry and material science for creating polymers with specific functional properties (Weikel et al., 2009).
Synthesis of Ionic Liquids
N-alkyl-substituted glycine ester ionic liquids, which are similar to N-(2-Pyridylmethyl)glycine Ethyl Ester, have been synthesized and characterized. These ionic liquids are of particular interest due to their lower viscosity compared to traditional heterocyclic ionic liquids, making them potentially useful in various industrial applications (He et al., 2009).
Peptide Hydrolysis Studies
The susceptibility of various glycine ethyl ester containing peptides to hydrolysis by α-chymotrypsin has been studied. This research contributes to understanding enzyme-substrate interactions and the specificity of enzymatic reactions, which are fundamental in biochemistry and pharmaceutical studies (Yoshida et al., 1968).
properties
IUPAC Name |
ethyl 2-(pyridin-2-ylmethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBXEQEHOOKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530865 | |
Record name | Ethyl N-[(pyridin-2-yl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Pyridylmethyl)glycine Ethyl Ester | |
CAS RN |
62402-24-8 | |
Record name | Ethyl N-[(pyridin-2-yl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62402-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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